molecular formula C8H9N3O4 B3058651 Ethyl 6-amino-5-nitropyridine-3-carboxylate CAS No. 90765-07-4

Ethyl 6-amino-5-nitropyridine-3-carboxylate

Cat. No.: B3058651
CAS No.: 90765-07-4
M. Wt: 211.17 g/mol
InChI Key: SAOCMXIYAPVORO-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-nitropyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an ethyl ester group, an amino group, and a nitro group attached to a pyridine ring. This compound is a yellow crystalline powder and has several applications in the fields of pharmaceuticals, materials science, and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-amino-5-nitropyridine-3-carboxylate typically involves the nitration of ethyl 6-amino-3-pyridinecarboxylate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position of the pyridine ring. The reaction conditions need to be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control of reaction conditions and can lead to higher yields and purity. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-nitropyridine-3-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Nucleophiles: Various nucleophiles such as halides, amines, and thiols.

    Hydrolysis Conditions: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Ethyl 6-amino-3-pyridinecarboxylate.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Hydrolysis: 6-amino-5-nitropyridine-3-carboxylic acid.

Scientific Research Applications

Ethyl 6-amino-5-nitropyridine-3-carboxylate has several scientific research applications, including:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-5-nitropyridine-3-carboxylate depends on its specific application. In pharmaceutical applications, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the nitro and amino groups allows for various interactions with biological molecules, contributing to its biological activity.

Comparison with Similar Compounds

Ethyl 6-amino-5-nitropyridine-3-carboxylate can be compared with other similar compounds such as:

    Ethyl 2-amino-5-nitropyridine-3-carboxylate: Similar structure but with the amino group at the 2-position instead of the 6-position.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    6-amino-5-nitropyridine-3-carboxylic acid: Similar structure but without the ester group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

ethyl 6-amino-5-nitropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-2-15-8(12)5-3-6(11(13)14)7(9)10-4-5/h3-4H,2H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOCMXIYAPVORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625349
Record name Ethyl 6-amino-5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90765-07-4
Record name Ethyl 6-amino-5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-amino-5-nitronicotinic acid (10 g) and concentrated sulfuric acid (20 ml) in ethanol (250 ml) was heated under reflux for 18 hr. The reaction mixture was concentrated, diluted with water and adjusted with sodium hydrogencarbonate to pH 8. The precipitated crystals were collected by filtration and washed with water to give the title compound (8.5 g, yield 73%) as yellow crystals. purity 84%. M+H: 212.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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